methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate
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Overview
Description
methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phthalazine ring, and an ester functional group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been involved in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These interactions with their targets lead to changes in the biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of similar compounds involve a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the phthalazine ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while reduction can produce phthalazine alcohols.
Scientific Research Applications
methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Methyl 3-(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Methyl 3-(4-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Uniqueness
methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chlorinated, brominated, and methylated analogs.
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBYABBZJBXDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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